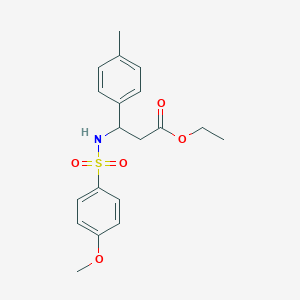![molecular formula C17H26F3N5O4 B5966341 4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N',N'-tetramethylheptane-1,7-diamine](/img/structure/B5966341.png)
4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N',N'-tetramethylheptane-1,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N’,N’-tetramethylheptane-1,7-diamine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with nitro and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N’,N’-tetramethylheptane-1,7-diamine typically involves multi-step organic reactions. One common approach is the nitration of a pyridine derivative followed by the introduction of a trifluoromethyl group. The final step involves the reaction with N,N,N’,N’-tetramethylheptane-1,7-diamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N’,N’-tetramethylheptane-1,7-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N’,N’-tetramethylheptane-1,7-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N’,N’-tetramethylheptane-1,7-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 1-(2,6-dinitro-4-(trifluoromethyl)phenyl)-2-pyrrolidinone
- 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(1H-pyrrol-1-ylmethyl)piperidine
Uniqueness
4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N’,N’-tetramethylheptane-1,7-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups on the pyridine ring enhances its reactivity and potential for diverse applications.
特性
IUPAC Name |
4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N',N'-tetramethylheptane-1,7-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26F3N5O4/c1-21(2)9-5-7-13(8-6-10-22(3)4)14-11-15(24(26)27)23(17(18,19)20)16(12-14)25(28)29/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMTWWHUHGYAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=C1C=C(N(C(=C1)[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])CCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-allyl-6-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5966260.png)
![5-isopropyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5966275.png)


![5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide](/img/structure/B5966296.png)

![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B5966306.png)
![ethyl 3-amino-2-benzoyl-3-[(2-furylmethyl)amino]acrylate](/img/structure/B5966313.png)
![methyl 3-[4-(1-benzyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B5966328.png)
![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966335.png)
![4-[(E)-2-(3-ethoxy-4-hydroxyphenyl)-1-ethenyl]-6-(trifluoromethyl)-2(3H)-pyrimidinone](/img/structure/B5966349.png)
![2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5966354.png)
![1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine](/img/structure/B5966361.png)
![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
